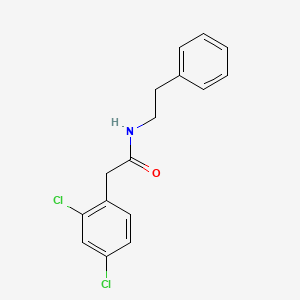
2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide often involves the reaction of chlorophenol with dichloroacetamide derivatives. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline. The process used tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate, achieving a yield of 75% under optimized conditions (Tao Jian-wei, 2009).
Molecular Structure Analysis
Quantum chemical calculations have provided insights into the molecular structural parameters, vibrational frequencies, and thermodynamic properties of dichloro-N-(dichlorophenyl) acetamide derivatives. Studies using density functional theory (DFT) have mapped the molecular electrostatic potential, helping predict sites and relative reactivities towards electrophilic and nucleophilic attacks (N. Choudhary et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research highlights the development of new chemical entities with potential as anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, featuring 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their activities. Among these, the compound with halogens on the aromatic ring demonstrated significant anticancer and anti-inflammatory activity, with one specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showing promise as a therapeutic agent due to its exhibited activities (Rani, Pal, Hegde, & Hashim, 2014).
Quantum Chemical Calculations for Material Science
Quantum chemical calculations have been conducted on compounds related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide to determine their conformation, vibrational spectroscopic, electronic, and thermodynamic properties. Density Functional Theory (DFT) was used to explore these properties, aiding in understanding the molecule's behavior towards electrophilic and nucleophilic attacks. This research provides insights into the molecule's potential applications in material science, particularly in designing materials with specific electronic and structural properties (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Crystal Structure Analysis for Drug Design
The crystal structures of derivatives related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide have been determined, providing insights into their potential for drug design. These structures reveal how weak intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the formation of three-dimensional architectures. This information is crucial for designing drugs with desired properties and behaviors, offering a pathway for the development of novel therapeutic agents (Hazra et al., 2014).
Antibacterial Agent Development
Synthesis and QSAR studies of derivatives, including 4-Oxo-thiazolidines and 2-Oxo-azetidines, as potential antibacterial agents, demonstrate the molecule's versatility in creating effective treatments against bacterial infections. The research emphasizes the importance of structural and physicochemical parameters in determining the antibacterial activity of these compounds, contributing to the ongoing efforts in combating antibiotic resistance (Desai, Shah, Bhavsar, & Saxena, 2008).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-6-13(15(18)11-14)10-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHPIDLXMLHENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

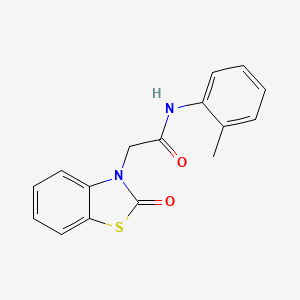
![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)
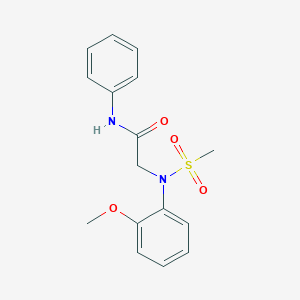
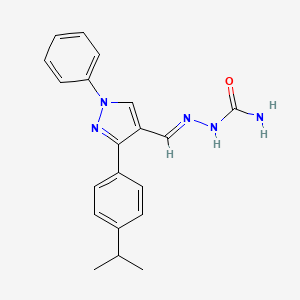
![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)
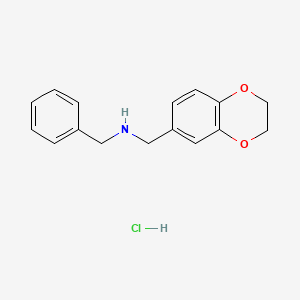

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)